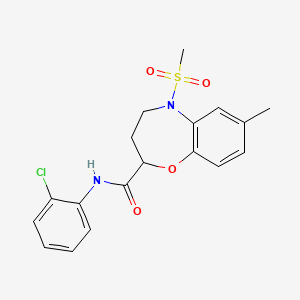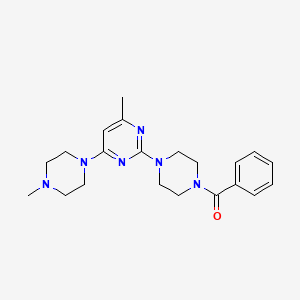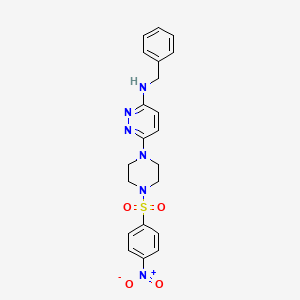![molecular formula C17H24N4O3S B11246285 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirid[2,3-d]pirimidin-5-il)tio)-N-isopropilacetamida es un compuesto orgánico complejo que presenta un núcleo pirido[2,3-d]pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirid[2,3-d]pirimidin-5-il)tio)-N-isopropilacetamida normalmente implica reacciones orgánicas multipaso
Formación del Núcleo Pirido[2,3-d]pirimidina: Este paso a menudo implica la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del Grupo Tio: El grupo tio se puede introducir a través de reacciones de sustitución nucleofílica utilizando reactivos de tiol.
Adición de Isopropilacetamida: El paso final implica la acilación del compuesto intermedio con isopropilacetamida en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede utilizar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. Se utilizan catalizadores y condiciones de reacción optimizadas para garantizar una alta pureza y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: El compuesto es susceptible a reacciones de sustitución nucleofílica y electrofílica, especialmente en el anillo de pirimidina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la sustitución electrofílica; reactivos de tiol para la sustitución nucleofílica.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos de pirido[2,3-d]pirimidina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en la química orgánica sintética.
Biología
Biológicamente, el compuesto exhibe potencial como inhibidor de enzimas. Su estructura le permite interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se está explorando por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas. Su capacidad para modular vías biológicas específicas lo convierte en un prometedor candidato a fármaco.
Industria
Industrialmente, el compuesto se puede utilizar en la síntesis de materiales avanzados y como precursor de otros compuestos bioactivos.
Mecanismo De Acción
El compuesto ejerce sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores. Su mecanismo de acción a menudo implica la inhibición de la actividad enzimática o la modulación de las vías de señalización del receptor. El núcleo pirido[2,3-d]pirimidina es crucial para unirse a estos objetivos, mientras que los grupos tio e isopropilacetamida mejoran su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((1,3-dimetil-2,4-dioxo-6-etil-1,2,3,4-tetrahidropirid[2,3-d]pirimidin-5-il)tio)-N-isopropilacetamida
- 2-((1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirid[2,3-d]pirimidin-5-il)tio)-N-metilacetamida
Singularidad
En comparación con compuestos similares, 2-((1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirid[2,3-d]pirimidin-5-il)tio)-N-isopropilacetamida destaca por sus sustituyentes específicos, que confieren propiedades químicas y biológicas únicas. Estas diferencias pueden conducir a variaciones en la actividad biológica, lo que lo convierte en un compuesto distinto y valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C17H24N4O3S |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H24N4O3S/c1-6-7-11-8-18-15-13(16(23)21(5)17(24)20(15)4)14(11)25-9-12(22)19-10(2)3/h8,10H,6-7,9H2,1-5H3,(H,19,22) |
Clave InChI |
IKUVPLTVSPCPJE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C2C(=C1SCC(=O)NC(C)C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)

![6-Allyl-N~9~-isopropyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246211.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11246220.png)



![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246232.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-bromophenyl)acetamide](/img/structure/B11246233.png)


![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246244.png)
![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)
